molecular formula C15H10F4O2 B3055951 (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone CAS No. 680610-53-1

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

Cat. No. B3055951
Key on ui cas rn: 680610-53-1
M. Wt: 298.23 g/mol
InChI Key: WHTALSHSIWKVCP-UHFFFAOYSA-N
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Patent
US07592363B2

Procedure details

1 milliliter of a 1M THF solution of 4-methoxyphenylmagnesium bromide (1 mmol) was added to a solution of 126 mg (0.5 mmol) of 2-fluoro-N-methoxy-N-methyl-3-trifluoromethyl-benzamide in 2 ml of THF at 0° C. The reaction mixture was stirred for 2 hrs. at this temperature and then quenched with saturated NH4Cl solution and the phases were separated. The aqueous phase was extracted twice with CH2Cl2 and the combined organic phases were washed with brine and dried over Na2SO4. The resulting ketone (135 mg) was obtained after flash chromatographic purification using 5% EtOAc in heptane as an eluent.
Name
4-methoxyphenylmagnesium bromide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.[F:11][C:12]1[C:23]([C:24]([F:27])([F:26])[F:25])=[CH:22][CH:21]=[CH:20][C:13]=1[C:14](N(OC)C)=[O:15]>C1COCC1>[F:11][C:12]1[C:23]([C:24]([F:26])([F:27])[F:25])=[CH:22][CH:21]=[CH:20][C:13]=1[C:14]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:15]

Inputs

Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
1 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
126 mg
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC=C1C(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at this temperature and then quenched with saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with CH2Cl2
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1C(F)(F)F)C(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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